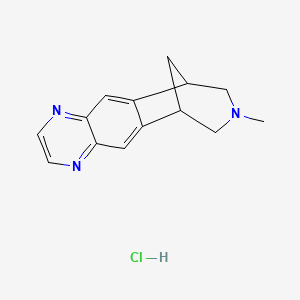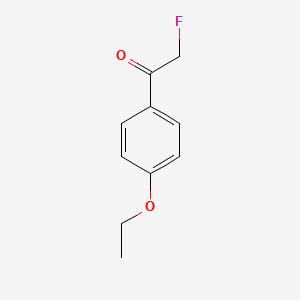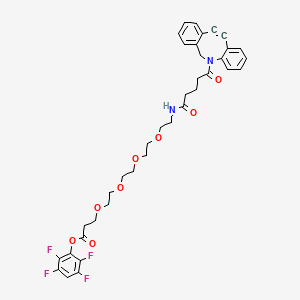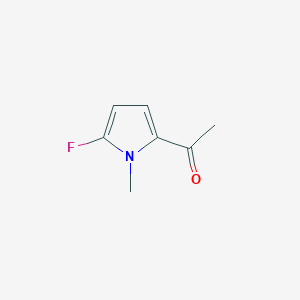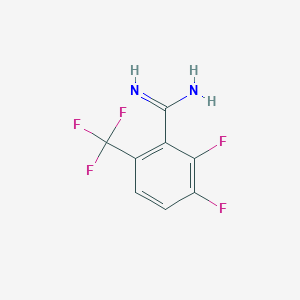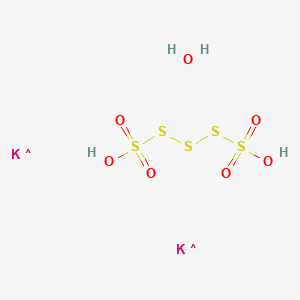
Potassium Pentathionate Sesquihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Potassium Pentathionate Sesquihydrate is prepared by the reaction of sulfur dichloride (SCl₂) with sodium thiosulfate (Na₂S₂O₃) followed by metathesis with potassium acetate (CH₃COOK). The reaction proceeds as follows :
- SCl₂ + 2 Na₂S₂O₃·5H₂O → Na₂S₅O₆ + 2 NaCl + 10 H₂O
- Na₂S₅O₆ + 2 CH₃COOK → K₂S₅O₆ + 2 CH₃COONa
Chemical Reactions Analysis
Potassium Pentathionate Sesquihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur dichloride, sodium thiosulfate, and potassium acetate . The major products formed from these reactions are sodium chloride and potassium pentathionate .
Scientific Research Applications
Potassium Pentathionate Sesquihydrate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical reagent in proteomics research and as a reference material for highly accurate and reliable data analysis .
Mechanism of Action
The mechanism of action of Potassium Pentathionate Sesquihydrate involves its interaction with various molecular targets and pathways. As a potassium salt of pentathionic acid, it may exert its effects through the release of sulfur compounds, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
Potassium Pentathionate Sesquihydrate can be compared with other similar compounds such as potassium tetrathionate and potassium hexathionate. These compounds share similar chemical structures and properties but differ in the number of sulfur atoms in their molecular formulas. This compound is unique due to its specific molecular composition and its applications in biochemical research .
Properties
Molecular Formula |
H4K2O7S5 |
|---|---|
Molecular Weight |
354.6 g/mol |
InChI |
InChI=1S/2K.H2O6S5.H2O/c;;1-10(2,3)8-7-9-11(4,5)6;/h;;(H,1,2,3)(H,4,5,6);1H2 |
InChI Key |
KGTTYWMPRRFBMS-UHFFFAOYSA-N |
Canonical SMILES |
O.OS(=O)(=O)SSSS(=O)(=O)O.[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


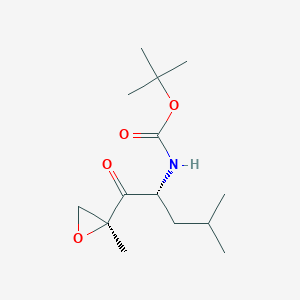
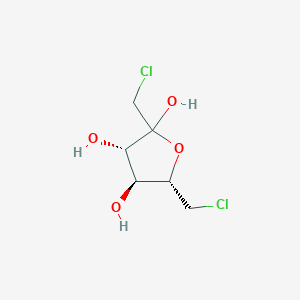
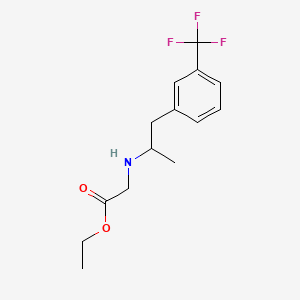
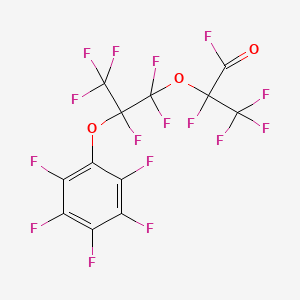
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
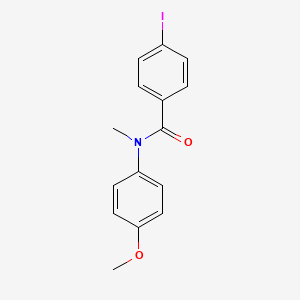


![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
